
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but has since been found to have a range of other biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. It has been found to have neuroprotective effects, improve cognitive function, and enhance memory retention in animal models. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. It has been suggested that its neuroprotective effects may be due to its ability to modulate calcium homeostasis and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to improve mitochondrial function, reduce amyloid-beta accumulation, and decrease inflammation in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide in lab experiments is its broad range of biological activities. It can be used to study various diseases and pathways in the brain. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its broad range of biological activities and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide involves the reaction of 2,3-dimethyloxirane with 3-(1H-indol-3-yl)propionic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Eigenschaften
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-17(2,9-10-21-12)19-16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQJJGYRHQEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

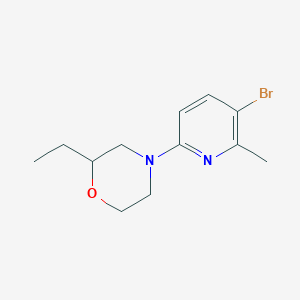
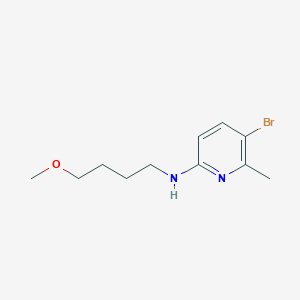

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)
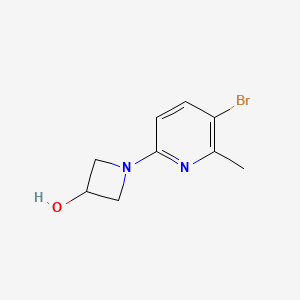

![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
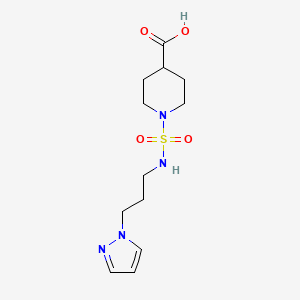
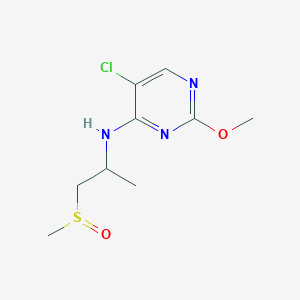
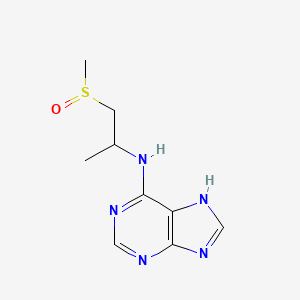
![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)

